

# 4-Ethoxy-3-trifluoromethylphenylboronic acid molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	4-Ethoxy-3-trifluoromethylphenylboronic acid
Cat. No.:	B1417898

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An In-Depth Technical Guide to 4-Ethoxy-3-(trifluoromethyl)phenylboronic Acid: Properties, Applications, and Synthetic Protocols

## Introduction

4-Ethoxy-3-(trifluoromethyl)phenylboronic acid is a specialized arylboronic acid that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring an ethoxy group and an electron-withdrawing trifluoromethyl (CF<sub>3</sub>) group, imparts distinct reactivity and properties that are highly valued by researchers in drug discovery and materials science. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the trifluoromethyl group is a well-established bioisostere and modulator of physicochemical properties.<sup>[1][2][3]</sup> This guide provides a comprehensive overview of its molecular characteristics, explains the rationale behind its application, and offers a detailed protocol for its use in the foundational Suzuki-Miyaura cross-coupling reaction.

## Core Molecular and Physical Properties

A precise understanding of a reagent's properties is fundamental to its successful application in synthesis. The key quantitative data for 4-Ethoxy-3-(trifluoromethyl)phenylboronic acid are summarized below.

Property	Value	Reference
Molecular Formula	$C_9H_{10}BF_3O_3$	<a href="#">[1]</a>
Molecular Weight	233.98 g/mol	<a href="#">[1]</a>
CAS Number	871329-83-8	<a href="#">[1]</a>
Appearance	White to off-white crystalline powder	<a href="#">[1]</a>
Melting Point	200 - 205 °C	<a href="#">[1]</a>
Purity	Typically ≥97%	<a href="#">[1]</a>

## Scientific Rationale and Key Applications

The utility of 4-Ethoxy-3-(trifluoromethyl)phenylboronic acid stems from the synergistic effects of its functional groups.

1. The Boronic Acid Moiety: A Gateway to C-C Bond Formation The boronic acid group,  $-B(OH)_2$ , is the cornerstone of the compound's synthetic utility. It is an essential partner in the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds between  $sp^2$ -hybridized carbon atoms.[\[4\]](#)[\[5\]](#) This reaction is a staple in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals. [\[4\]](#)[\[5\]](#)

2. The Trifluoromethyl Group: Enhancing Pharmaceutical Potential The trifluoromethyl ( $CF_3$ ) group is a privileged substituent in medicinal chemistry for several reasons:[\[2\]](#)[\[3\]](#)

- Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the  $CF_3$  group resistant to metabolic degradation by cytochrome P450 enzymes.[\[3\]](#) This can increase a drug candidate's half-life and bioavailability.
- Lipophilicity: The  $CF_3$  group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins.[\[2\]](#)[\[3\]](#)
- Electronic Effects: As a potent electron-withdrawing group, it can significantly alter the acidity or basicity of nearby functional groups, thereby modulating a molecule's interaction with its

biological target.[\[6\]](#)

The presence of the  $\text{CF}_3$  group makes this boronic acid an invaluable tool for introducing these beneficial properties into complex molecules, streamlining the development of new therapeutic agents.[\[1\]](#)[\[6\]](#) Consequently, it finds applications in the synthesis of anti-cancer agents and other targeted therapies.[\[1\]](#)

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, self-validating protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Ethoxy-3-(trifluoromethyl)phenylboronic acid with an aryl bromide. The causality for each reagent and step is explained to ensure scientific integrity and reproducibility.

**Objective:** To synthesize a biaryl compound by coupling 4-Ethoxy-3-(trifluoromethyl)phenylboronic acid with a generic aryl bromide ( $\text{Ar-Br}$ ).

**Materials:**

- 4-Ethoxy-3-(trifluoromethyl)phenylboronic acid
- Aryl Bromide ( $\text{Ar-Br}$ )
- Palladium(II) Acetate [ $\text{Pd}(\text{OAc})_2$ ] or similar Pd(0) source
- A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine [ $\text{PPh}_3$ ])
- Base (e.g., Potassium Carbonate [ $\text{K}_2\text{CO}_3$ ] or Cesium Carbonate [ $\text{Cs}_2\text{CO}_3$ ])
- Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
- Schlenk flask or reaction vial, magnetic stirrer, condenser, and inert gas (Argon or Nitrogen) supply.

**Step-by-Step Methodology:**

- Reaction Setup:

- To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq).
- Add 4-Ethoxy-3-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 eq).
  - Rationale: A slight excess of the boronic acid is used to ensure the complete consumption of the potentially more valuable aryl halide partner.
- Add the base, such as potassium carbonate (2.0 mmol, 2.0 eq).[7][8]
  - Rationale: The base is crucial for the transmetalation step of the catalytic cycle, where it facilitates the transfer of the aryl group from the boron atom to the palladium center.[9]

- Catalyst Addition:

- In a separate vial, briefly mix the palladium source (e.g.,  $\text{Pd}(\text{OAc})_4$ , 0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).
- Add this catalyst/ligand mixture to the Schlenk flask.
  - Rationale: A palladium catalyst is the engine of the reaction, cycling between  $\text{Pd}(0)$  and  $\text{Pd}(\text{II})$  oxidation states to bring the coupling partners together.[7][9] The phosphine ligand stabilizes the palladium center, prevents its precipitation as palladium black, and promotes the key steps of oxidative addition and reductive elimination.

- Solvent Addition and Degassing:

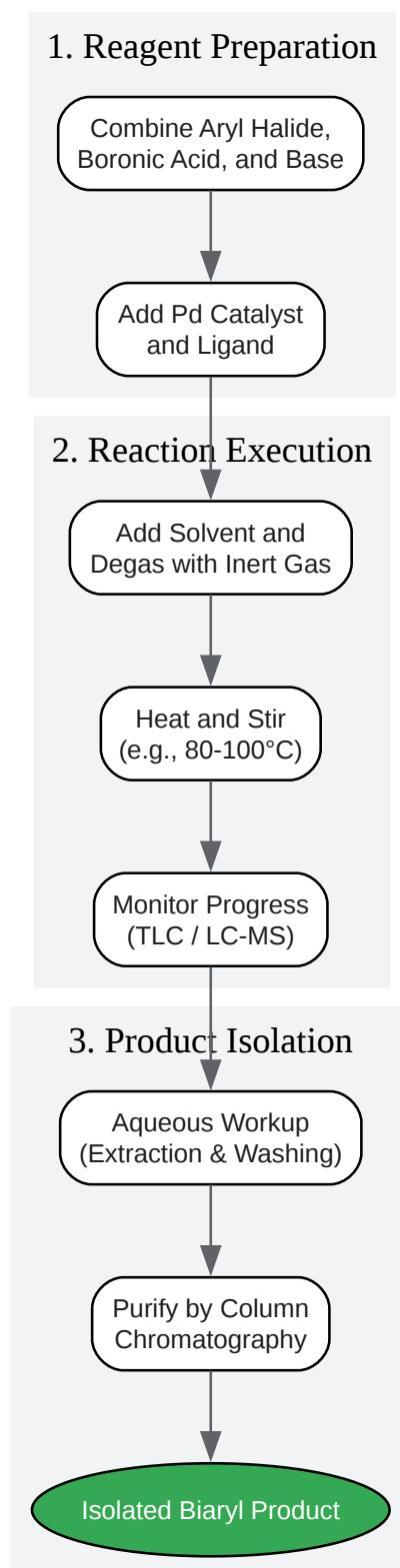
- Add the solvent mixture (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water).
- Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[7]
  - Rationale: Oxygen can oxidize and deactivate the active  $\text{Pd}(0)$  catalyst. Degassing is a critical step to remove dissolved oxygen and ensure high catalytic activity.

- Reaction Execution:

- Place the sealed flask in a preheated oil bath at 80-100 °C.
- Stir the reaction vigorously for 4-16 hours.
  - Rationale: Heat is required to overcome the activation energy for the steps in the catalytic cycle, particularly the initial oxidative addition of the aryl bromide to the palladium complex.[9]
- Monitoring and Workup:
  - Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
  - Once complete, cool the reaction to room temperature.
  - Dilute the mixture with ethyl acetate and wash with water and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification:
  - Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

## Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling protocol described above.



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Caption: A workflow diagram of a typical Suzuki-Miyaura cross-coupling reaction.

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- To cite this document: BenchChem. [4-Ethoxy-3-trifluoromethylphenylboronic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1417898#4-ethoxy-3-trifluoromethylphenylboronic-acid-molecular-weight-and-formula>]

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